molecular formula C13H9NO B1198610 9H-Carbazole-3-carbaldehyde CAS No. 51761-07-0

9H-Carbazole-3-carbaldehyde

Cat. No.: B1198610
CAS No.: 51761-07-0
M. Wt: 195.22 g/mol
InChI Key: WRBOHOGDAJPJOQ-UHFFFAOYSA-N
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Description

9H-carbazole-3-carbaldehyde: is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds containing nitrogen. This compound is known for its significant biological activities, including anticancer properties. It is often used in scientific research due to its unique chemical structure and reactivity.

Mechanism of Action

Target of Action

The primary target of 9H-Carbazole-3-carbaldehyde is the p53 pathway . p53, a major tumor suppressor, is frequently mutated in many cancers, and up to 84% of human melanomas harbor wild-type p53 . This makes it an ideal target for melanoma therapy .

Mode of Action

this compound interacts with its target by reactivating the p53 pathway . It has a selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells . It increases cell apoptosis, which is associated with the upregulation of caspase activities .

Biochemical Pathways

The compound affects several pathways related to cell apoptosis, notably the activation of the p53 signaling pathway . It enhances the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . Further investigations revealed that it also enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK) .

Pharmacokinetics

Its significant cytotoxic activity in a variety of tumor cell lines, especially against h1299 and smmc-7721 lung cancer cells, suggests it has a degree of bioavailability .

Result of Action

The compound induces melanoma cell apoptosis and senescence through the activation of p53 . This significantly and selectively suppresses the growth of melanoma cells without affecting normal human melanocytes . It also enhances cell apoptosis and reduces cell proliferation .

Action Environment

It’s worth noting that the compound’s effectiveness may be influenced by factors such as the genetic makeup of the cells (eg, BRAF mutation status) and the presence of other signaling molecules (eg, p38-MAPK and JNK) .

Biochemical Analysis

Biochemical Properties

9H-Carbazole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of cancer therapy. It interacts with several biomolecules, including the tumor suppressor protein p53. The compound has been shown to enhance the phosphorylation of p53 at Ser15, which is crucial for its activation. This interaction leads to the upregulation of caspase activities, promoting apoptosis in melanoma cells . Additionally, this compound interacts with the p38-MAPK and c-Jun N-terminal kinase (JNK) pathways, further contributing to its pro-apoptotic effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In melanoma cells, it induces apoptosis and senescence through the activation of the p53 pathway . This compound selectively inhibits the growth of BRAF-mutated and BRAF-wild-type melanoma cells while sparing normal human primary melanocytes . The upregulation of caspase activities and the activation of the p38-MAPK and JNK pathways are key mechanisms through which this compound exerts its effects on cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the activation of the p53 signaling pathway. The compound enhances the phosphorylation of p53 at Ser15, leading to its activation and subsequent induction of apoptosis and senescence in melanoma cells . Additionally, this compound activates the p38-MAPK and JNK pathways, which are essential for its pro-apoptotic effects . The combination of these molecular interactions results in the selective suppression of melanoma cell growth without affecting normal melanocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound maintains its pro-apoptotic effects over extended periods, with no evident toxic effects on normal tissues . The temporal stability of the compound ensures its sustained efficacy in inducing apoptosis and reducing cell proliferation in melanoma cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits melanoma growth by inducing apoptosis and senescence . At higher doses, there may be potential toxic or adverse effects, although studies have not reported significant toxicity in normal tissues . The dosage-dependent effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to apoptosis and cell proliferation. The compound interacts with enzymes and cofactors involved in the p53 signaling pathway, leading to the activation of caspases and the induction of apoptosis . Additionally, this compound affects metabolic flux and metabolite levels, contributing to its overall pro-apoptotic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target cells, where it exerts its pro-apoptotic effects . The efficient transport and distribution of this compound are crucial for its therapeutic efficacy in melanoma treatment .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules such as p53 . Post-translational modifications and targeting signals ensure the precise localization of this compound, enhancing its pro-apoptotic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Carbazole: One common method involves the reaction of carbazole with bromoethane in the presence of potassium hydroxide to yield 9-ethyl-9H-carbazole.

    Reaction with Thiosemicarbazides: 9-ethyl-9H-carbazole-3-carbaldehyde can react with 4-arylthiosemicarbazides in the presence of acetic acid as a catalyst.

Industrial Production Methods: The industrial production of 9H-carbazole-3-carbaldehyde typically involves large-scale synthesis using the above methods, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9H-carbazole-3-carbaldehyde can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly at the aldehyde group, to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are commonly employed.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of organic semiconductors and light-emitting diodes.

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

9H-carbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)14-13/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBOHOGDAJPJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333418
Record name 9H-Carbazole-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 9H-Carbazole-3-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029743
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

51761-07-0
Record name Carbazole-3-carboxaldehyde
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Record name 9H-Carbazole-3-carbaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Carbazole-3-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-CARBAZOLE-3-CARBALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWC6E2F7Z5
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 9H-Carbazole-3-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029743
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

158 - 159 °C
Record name 9H-Carbazole-3-carboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029743
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A 250-mL round-bottomed flask was charged with a solution of AlCl3 (9.26 g, 69.45 mmol, 20.00 equiv, 99%) in 1,2-dichloroethane (150 mL). To this was added 9-benzyl-9H-carbazole-3-carbaldehyde (1 g, 3.47 mmol, 1.00 equiv, 99%) in several batches at room temperature over 5 minutes. The resulting mixture was stirred for 2 hours at room temperature. The reaction was then quenched by the addition of H2O/ice (100 mL). The solids were filtered out. The resulting solution was extracted with DCM (3×100 mL) and the combined organic layers were concentrated on a rotary evaporator to give a residue that was purified by silica gel column chromatography eluted with PE:EtOAc (10:1) to afford 9H-carbazole-3-carbaldehyde as green solid (270 mg, 40%). LCMS: [M+H]+: 196
Name
Quantity
9.26 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 9H-Carbazole-3-carbaldehyde?

A1: this compound has a molecular formula of C14H9NO and a molecular weight of 207.23 g/mol. []

Q2: Are there any characteristic spectroscopic features of this compound?

A2: Yes, this compound displays characteristic peaks in various spectroscopic analyses. Studies using UV-Vis spectroscopy reveal three main absorption peaks between 240 nm and 400 nm, indicating π–π and n–π electron transitions. [] This compound also shows distinct peaks in 1H NMR, 13C NMR, and FT-IR analyses, confirming its structure. [, , , , ]

Q3: Has the stability of this compound been investigated under different conditions?

A3: While specific stability studies under various conditions are limited in the provided research, thermogravimetric analysis (TGA) has been conducted on this compound derivatives. This analysis provides insights into their thermal stability and decomposition patterns. [, ]

Q4: Has this compound been incorporated into any specific materials or formulations?

A4: The provided research primarily focuses on the synthesis, characterization, and biological activity of this compound and its derivatives. Although its incorporation into specific materials hasn't been extensively explored, some studies describe its use in synthesizing fluorescent probes [], dyes/photosensitizers [], and compounds with potential applications in organic electronics. []

Q5: How do structural modifications of this compound affect its biological activity?

A5: Research indicates that introducing different substituents on the carbazole ring system of this compound can significantly impact its biological activity. For example, introducing a cyanoacetic acid group enhances its photosensitizing properties. [] Additionally, studies on carbazole-based α-aminophosphonates, synthesized using 6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde, demonstrated varying antiproliferative activity against different cancer cell lines depending on the amine substituent. []

Q6: What is the role of the aldehyde group in the biological activity of this compound?

A6: The aldehyde group plays a crucial role in the reactivity and biological activity of this compound. It participates in various chemical reactions, such as Knoevenagel condensation [] and Schiff base formation, [, ] which are essential for developing derivatives with diverse biological activities.

Q7: What in vitro and in vivo studies have been conducted on this compound and its derivatives?

A7: Research demonstrates the anti-inflammatory and antimicrobial potential of this compound derivatives. [] Studies have explored their inhibitory effects against key inflammatory mediators like TNF-α and IL-6 in LPS-induced human PBMCs. [] Furthermore, some derivatives exhibited potent antimicrobial activity against bacteria like Bacillus cereus and Staphylococcus aureus. [] Other investigations demonstrated the antitumor activity of 9-ethyl-9H-carbazole-3-carbaldehyde in human melanoma cells by reactivating the p53 pathway. []

Q8: Have computational methods been applied to study this compound?

A8: Density Functional Theory (DFT) calculations have been employed to study the electronic structure and optical properties of this compound and its derivatives. [, , , , ] These studies provide insights into their molecular geometries, electronic transitions, and potential for applications in optoelectronic devices. Molecular docking simulations have also been employed to investigate the interactions of this compound derivatives with biological targets such as the peripheral benzodiazepine receptor (PBR), providing insights into their potential anticancer activity. []

Q9: What analytical methods are commonly used to characterize this compound and its derivatives?

A9: Researchers commonly employ techniques like 1H NMR, 13C NMR, FT-IR, mass spectrometry, and single-crystal X-ray diffraction to characterize the structure of this compound and its derivatives. [, , , , ] These methods provide detailed information about the compound's structure, purity, and properties.

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